Bis[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl] 3,3-bis{2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethoxy]-2-oxoethyl}pentanedioate
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Overview
Description
Bis[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl] 3,3-bis{2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethoxy]-2-oxoethyl}pentanedioate is a complex organic compound known for its antioxidant properties. It is widely used in various industries, including polymer stabilization and pharmaceuticals, due to its ability to inhibit oxidation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl] 3,3-bis{2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethoxy]-2-oxoethyl}pentanedioate typically involves the esterification of 3,5-ditert-butyl-4-hydroxyphenyl acetic acid with ethylene glycol, followed by further reactions to introduce the pentanedioate moiety. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl] 3,3-bis{2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethoxy]-2-oxoethyl}pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl] 3,3-bis{2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethoxy]-2-oxoethyl}pentanedioate has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in various diseases.
Industry: Employed as a stabilizer in the production of plastics, rubbers, and other materials to enhance their durability and lifespan
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The molecular targets include various oxidative species, and the pathways involved are related to the neutralization of these species through electron donation .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Thiodiethylene Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
- N,N’-Bis[2-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethyl]oxamide]
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness
Compared to similar compounds, Bis[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl] 3,3-bis{2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethoxy]-2-oxoethyl}pentanedioate offers enhanced stability and efficiency as an antioxidant. Its unique structure allows for multiple points of interaction with oxidative species, making it more effective in preventing oxidative damage .
Properties
Molecular Formula |
C73H108O12 |
---|---|
Molecular Weight |
1177.6 g/mol |
IUPAC Name |
bis[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl] 3,3-bis[2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethoxy]-2-oxoethyl]pentanedioate |
InChI |
InChI=1S/C73H108O12/c1-65(2,3)49-33-45(34-50(61(49)78)66(4,5)6)25-29-82-57(74)41-73(42-58(75)83-30-26-46-35-51(67(7,8)9)62(79)52(36-46)68(10,11)12,43-59(76)84-31-27-47-37-53(69(13,14)15)63(80)54(38-47)70(16,17)18)44-60(77)85-32-28-48-39-55(71(19,20)21)64(81)56(40-48)72(22,23)24/h33-40,78-81H,25-32,41-44H2,1-24H3 |
InChI Key |
SPCWRZVFXLREPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCOC(=O)CC(CC(=O)OCCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(CC(=O)OCCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)CC(=O)OCCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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